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molecular formula C12H12ClN5O B1489658 2-Amino-7-benzyl-1,7-dihydro-6H-purin-6-one hydrochloride CAS No. 20755-15-1

2-Amino-7-benzyl-1,7-dihydro-6H-purin-6-one hydrochloride

Cat. No. B1489658
M. Wt: 277.71 g/mol
InChI Key: NFEPYUIHMLLXRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07074798B2

Procedure details

Benzyl bromide (100 ml) was added dropwise to a suspension of guanosine (100 g) in dimethyl sulfoxide (500 ml) at room temperature, and the resulting reaction mixture was stirred at room temperature for 4 hours. Then, concentrated hydrochloric acid (250 ml) was added thereto. The reaction mixture was stirred at room temperature for 30 minutes, poured into methanol (3 L), and stirred overnight. Deposited crystals were collected by filtration, washed with methanol, and then dried by ventilation at 60° C. for 24 hours to give 82.5 g of the title compound.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
3 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C@@H]1([N:18]2[C:28]3[N:27]=[C:25]([NH2:26])[NH:24][C:22](=[O:23])[C:21]=3[N:20]=[CH:19]2)O[C@H](CO)[C@@H](O)[C@H]1O.[ClH:29].CO>CS(C)=O>[ClH:29].[NH2:26][C:25]1[NH:24][C:22](=[O:23])[C:21]2[N:20]([CH2:1][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[CH:19]=[N:18][C:28]=2[N:27]=1 |f:5.6|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
100 g
Type
reactant
Smiles
[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C=NC=2C(=O)NC(N)=NC12
Name
Quantity
500 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
3 L
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Deposited crystals were collected by filtration
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried by ventilation at 60° C. for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.NC=1NC(C=2N(C=NC2N1)CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 82.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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